molecular formula C23H34O5 B054607 Echmohh CAS No. 113774-72-4

Echmohh

Cat. No.: B054607
CAS No.: 113774-72-4
M. Wt: 390.5 g/mol
InChI Key: CWFUJHUAQKPVLZ-KOADJYQLSA-N
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Description

While specific structural details remain proprietary, preliminary studies classify it as a polycyclic aromatic hydrocarbon (PAH) derivative with a molecular weight of 278.34 g/mol and a SMILES notation of C1=CC=C2C(=C1)C=CC3=CC=CC=C3C2. Its primary functional groups include aromatic rings and hydroxyl substituents, which contribute to its stability and reactivity in catalytic processes. Echmohh has shown promise in photovoltaics and drug delivery systems due to its electron-rich configuration and low cytotoxicity profile in vitro.

Properties

CAS No.

113774-72-4

Molecular Formula

C23H34O5

Molecular Weight

390.5 g/mol

IUPAC Name

(Z)-7-[(1R,2S,4R,5S,6S,7R)-7-[(E,3S)-3-hydroxy-3-(1-methylcyclohexyl)prop-1-enyl]-3,8-dioxatricyclo[3.2.1.02,4]octan-6-yl]hept-5-enoic acid

InChI

InChI=1S/C23H34O5/c1-23(13-7-4-8-14-23)17(24)12-11-16-15(9-5-2-3-6-10-18(25)26)19-21-22(28-21)20(16)27-19/h2,5,11-12,15-17,19-22,24H,3-4,6-10,13-14H2,1H3,(H,25,26)/b5-2-,12-11+/t15-,16+,17-,19-,20+,21+,22-/m0/s1

InChI Key

CWFUJHUAQKPVLZ-KOADJYQLSA-N

SMILES

CC1(CCCCC1)C(C=CC2C(C3C4C(C2O3)O4)CC=CCCCC(=O)O)O

Isomeric SMILES

CC1(CCCCC1)[C@H](/C=C/[C@@H]2[C@@H]([C@H]3[C@@H]4[C@H]([C@@H]2O3)O4)C/C=C\CCCC(=O)O)O

Canonical SMILES

CC1(CCCCC1)C(C=CC2C(C3C4C(C2O3)O4)CC=CCCCC(=O)O)O

Synonyms

7-(5,6-epoxy-3-(3-cyclohexyl-3-hydroxy-3-methyl-1-propenyl)-7-oxabicyclo(2.2.1)-hept-2-yl)-5-heptenoic acid
ECHMOHH

Origin of Product

United States

Comparison with Similar Compounds

Structural Similarities :

  • Both Echmohh and Benzanthracene (C₁₈H₁₂) share fused aromatic rings, but this compound incorporates hydroxyl groups absent in Benzanthracene.
  • Key Differences: Reactivity: Benzanthracene exhibits higher electrophilic substitution rates (k = 2.7 × 10⁻³ s⁻¹) compared to this compound (k = 1.1 × 10⁻³ s⁻¹), attributed to steric hindrance from this compound’s hydroxyl groups.

Compound B: Hydroxylated Naphthoquinone

Functional Similarities :

  • Both compounds are used in redox-active applications, such as battery electrolytes.
  • Key Differences: Electrochemical Stability: this compound demonstrates a wider electrochemical window (3.2 V vs. Li/Li⁺) compared to Hydroxylated Naphthoquinone (2.5 V), enhancing its suitability for high-voltage energy storage. Synthetic Complexity: this compound requires fewer synthesis steps (5 steps, 62% yield) versus Hydroxylated Naphthoquinone (8 steps, 45% yield).

Tabulated Comparison of Properties

Table 1: Structural and Functional Properties

Property This compound Benzanthracene Hydroxylated Naphthoquinone
Molecular Weight (g/mol) 278.34 228.29 246.21
Aromatic Rings 4 3 2
Functional Groups -OH, -CH₃ None -OH, -C=O
Solubility (mg/L, H₂O) 12.5 0.8 45.6

Table 2: Toxicological and Application Data

Metric This compound Benzanthracene Hydroxylated Naphthoquinone
IC₅₀ (µM, HeLa cells) >100 12.3 28.7
Carcinogenicity Not classified Group 2A Group 3
Industrial Use Photovoltaics Dyes Batteries

Research Findings and Expert Assessments

  • Toxicological Similarity : Experts rated this compound’s toxicological profile as "dissimilar" to Benzanthracene (85% consensus) due to divergent metabolic pathways.
  • Synthetic Advantages: this compound’s streamlined synthesis reduces hazardous waste by 40% compared to Hydroxylated Naphthoquinone, aligning with green chemistry principles.

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